5-Acetyl-2-chloro-4-hydroxybenzonitrile
Overview
Description
5-Acetyl-2-chloro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-chloro-4-hydroxybenzonitrile typically involves the following steps:
Nitration: The starting material, 2-chloro-4-hydroxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction efficiency and facilitate the separation of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetyl-2-chloro-4-hydroxybenzonitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a quinone derivative.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the nitrile group to an amine.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl-2-chloro-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, such as the hydroxyl and acetyl groups, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-4-hydroxybenzonitrile: Lacks the acetyl group at the 5-position.
5-Acetyl-2-chlorobenzonitrile: Lacks the hydroxyl group at the 4-position.
5-Acetyl-4-hydroxybenzonitrile: Lacks the chlorine atom at the 2-position.
Uniqueness: 5-Acetyl-2-chloro-4-hydroxybenzonitrile is unique due to the presence of all three functional groups (acetyl, chlorine, and hydroxyl) on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The presence of the hydroxyl group enhances its solubility in polar solvents, while the chlorine atom provides a site for further functionalization through nucleophilic substitution reactions.
Properties
IUPAC Name |
5-acetyl-2-chloro-4-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWPOBFLKWPGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C#N)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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